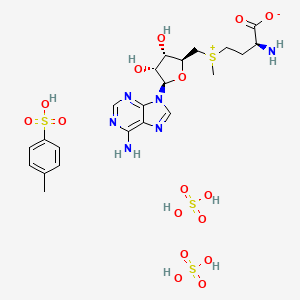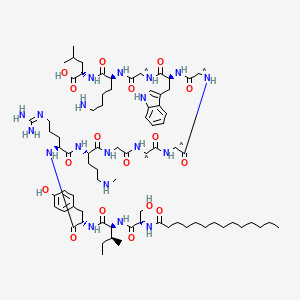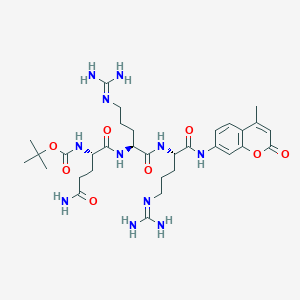
2,4,6-Tris(1-phenylethyl)phenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,4,6-Tris(1-phenylethyl)phenol and its derivatives involves intricate chemical procedures aimed at introducing specific functional groups that enhance the compound's utility. For instance, the synthesis of 2,4,6-tri(dimethylaminomethyl)-phenol as a trifunctional moiety, which is then incorporated onto poly(2,6-dimethyl-1,4-phenylene oxide), demonstrates the compound's versatility in chemical synthesis for functional material development (Qing Li et al., 2014).
Molecular Structure Analysis
The molecular structure of 2,4,6-Tris(1-phenylethyl)phenol derivatives plays a crucial role in their chemical behavior and potential applications. Studies like those conducted by M. V. Kurashev et al. (1986), which focused on the crystal structure of 2,4,6-tri(α,α-dimethyl-benzyl) phenol, reveal insights into the intramolecular distances, bond lengths, and angles that dictate the compound's reactivity and stability (M. V. Kurashev et al., 1986).
Chemical Reactions and Properties
2,4,6-Tris(1-phenylethyl)phenol and its derivatives undergo various chemical reactions that highlight their reactive nature and potential for creating more complex molecules. The synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine from 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol illustrates the compound's capacity to participate in complex chemical reactions, offering a new recyclable hypervalent iodine(III) reagent for chlorination and oxidation reactions (Prerana B. Thorat et al., 2013).
Physical Properties Analysis
The physical properties of 2,4,6-Tris(1-phenylethyl)phenol derivatives, such as high conductivity, low swelling ratio, and water uptake as observed in novel quaternary ammonium functionalized poly(2,6-dimethyl-1,4-phenylene oxide) membranes, underscore the compound's applicability in areas such as membrane technology for filtration and separation processes (Qing Li et al., 2014).
Chemical Properties Analysis
The chemical properties of 2,4,6-Tris(1-phenylethyl)phenol derivatives are highlighted by their ability to form complex structures and engage in various chemical reactions. For instance, the facile synthesis of 2-(phenylthio)phenols through copper(I)-catalyzed tandem transformation demonstrates the compound's versatility in forming new chemical bonds and structures (Runsheng Xu et al., 2010).
Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
- Summary of Application : “2,4,6-Tris(1-phenylethyl)phenol” is a multifunctional compound with antibacterial, antioxidant, and anti-aging properties . It’s typically synthesized through an oxidation reaction .
- Methods of Application : The preparation method generally involves an oxidation reaction. For example, it can be prepared through the oxidation reaction of triphenylethylene phenol .
- Results or Outcomes : The compound is a white crystalline solid at room temperature .
-
Polymer Science
-
Flame Retardants
- Summary of Application : “2,4,6-Tris(1-phenylethyl)phenol” has been identified as a candidate for use in flame retardants . Flame retardants are materials that inhibit or resist the spread of fire.
- Results or Outcomes : The use of “2,4,6-Tris(1-phenylethyl)phenol” as a flame retardant can potentially minimize the exposure of people and the environment to persistent, potentially bioaccumulative and toxic substances .
-
Emulsifier in Crop Protection
- Summary of Application : “2,4,6-Tris(1-phenylethyl)phenol” is used as an emulsifier in crop protection . Emulsifiers are substances that stabilize mixtures of two or more immiscible liquids, such as oil and water.
- Results or Outcomes : The use of “2,4,6-Tris(1-phenylethyl)phenol” as an emulsifier can enhance the properties of the crop protection products, although the specific outcomes would depend on the experimental conditions and the type of product .
-
Hydrophilic Modification of Polyurethane
- Summary of Application : “2,4,6-Tris(1-phenylethyl)phenol” has been used to modify the hydrophilicity of polyurethane (PU) and to enhance the mechanical properties and low-temperature flexibility of PU .
- Results or Outcomes : The use of “2,4,6-Tris(1-phenylethyl)phenol” as a grafted functional group notably enhanced the hydrophilicity of PU, as confirmed by the water contact angle, water swelling, and water vapor permeability results .
-
Material Production
- Summary of Application : “2,4,6-Tris(1-phenylethyl)phenol” can be found in products with material based on rubber, stone, plaster, cement, glass or ceramic, metal, and wood .
- Results or Outcomes : The use of “2,4,6-Tris(1-phenylethyl)phenol” in material production can enhance the properties of the materials, although the specific outcomes would depend on the experimental conditions and the type of material .
Safety And Hazards
Safety data suggests that contact with skin and eyes should be avoided, and dust and aerosols should not be inhaled6. It’s also recommended to use personal protective equipment when handling this compound7.
Zukünftige Richtungen
While specific future directions for 2,4,6-Tris(1-phenylethyl)phenol are not mentioned, it’s worth noting that it’s used as a substitute for NPEs in a wide variety of formulas8. This suggests potential for further research and development in this area.
Please note that this information is based on the available resources and there might be additional information in scientific literature that is not covered here.
Eigenschaften
IUPAC Name |
2,4,6-tris(1-phenylethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O/c1-21(24-13-7-4-8-14-24)27-19-28(22(2)25-15-9-5-10-16-25)30(31)29(20-27)23(3)26-17-11-6-12-18-26/h4-23,31H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLSIPUARIZAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)C3=CC=CC=C3)O)C(C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864819 | |
| Record name | Phenol, 2,4,6-tris(1-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phenol, 2,4,6-tris(1-phenylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,4,6-Tris(1-phenylethyl)phenol | |
CAS RN |
18254-13-2, 61788-44-1 | |
| Record name | 2,4,6-Tris(1-phenylethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18254-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tris(1-phenylethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018254132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4,6-tris(1-phenylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,4,6-tris(1-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, styrenated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-tris(1-phenylethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Reaction mass of 18254-13-2 and 2769-94-0 and 4237-44-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIS(1-PHENYLETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/089S50Y5DU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![METHOXYCHLOR, [RING-14C(U)]](/img/no-structure.png)


![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141435.png)
![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141436.png)




